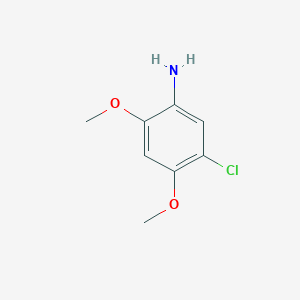

5-Chloro-2,4-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCMNCWEUMBNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059153 | |

| Record name | 5-Chloro-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-50-7 | |

| Record name | 5-Chloro-2,4-dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,4-dimethoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 5-chloro-2,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,4-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2,4-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ646979LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dimethoxyaniline, identified by CAS number 97-50-7, is a substituted aniline that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its unique structural arrangement, featuring a chlorine atom and two electron-donating methoxy groups on the aniline ring, imparts specific reactivity that makes it a valuable building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its properties, synthesis, purification, and analytical characterization, with a focus on the underlying scientific principles and practical applications relevant to research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective handling, reaction design, and characterization.

Core Properties

The compound is typically a solid at room temperature, appearing as a brown, purple, or off-white crystalline powder depending on its purity.[3][4] The presence of the amino and methoxy groups, along with the chlorine atom, makes the molecule more polar than unsubstituted aniline, influencing its solubility and chromatographic behavior.[1]

| Property | Value | Source(s) |

| CAS Number | 97-50-7 | [3][5] |

| Molecular Formula | C₈H₁₀ClNO₂ | [3][5] |

| Molecular Weight | 187.62 g/mol | [3][5] |

| Appearance | Brown to purple solid/crystalline powder | [3][5] |

| Melting Point | 89 - 92 °C | [3] |

| Boiling Point | ~287 - 305 °C | [3][5] |

| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | [4] |

| Stability | Stable under normal storage conditions. | [4][5] |

Spectroscopic Signature

The structural identity of this compound is definitively confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted, in CDCl₃):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). One singlet corresponds to the proton at the C3 position and the other to the proton at the C6 position. The electronic environment created by the flanking methoxy, chloro, and amino groups results in distinct chemical shifts for these two protons.

-

Amine Protons: A broad singlet (δ ~3.5-4.5 ppm) corresponding to the two protons of the -NH₂ group. The chemical shift can vary with concentration and solvent.

-

Methoxy Protons: Two sharp singlets (δ ~3.8-4.0 ppm), each integrating to 3H, representing the two non-equivalent methoxy groups at the C2 and C4 positions.

¹³C NMR Spectroscopy (Predicted, in CDCl₃):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the oxygen (C2, C4) and nitrogen (C1) atoms will be the most deshielded. The carbon bearing the chlorine atom (C5) will also have a characteristic shift. The two protonated carbons (C3, C6) will appear in the more shielded region of the aromatic spectrum.

-

Methoxy Carbons: Two signals are expected in the aliphatic region (δ ~55-60 ppm) for the two methoxy carbons.

FTIR Spectroscopy: The FTIR spectrum provides clear evidence of the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretching (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 2830 - 3000 | C-H stretching | Methoxy (-OCH₃) & Aromatic (Ar-H) |

| 1500 - 1600 | C=C stretching | Aromatic Ring |

| ~1200 & ~1030 | C-O stretching (asymmetric & symmetric) | Aryl Ether (-O-CH₃) |

| 1250 - 1350 | C-N stretching | Aromatic Amine |

| 700 - 850 | C-Cl stretching | Aryl Halide |

Synthesis and Purification

The primary route for synthesizing this compound involves the reduction of its nitro precursor, 1-chloro-2,4-dimethoxy-5-nitrobenzene. Several effective reduction methods are available, with the choice often depending on scale, available equipment, and safety considerations.

Synthesis Protocol: Reductive Amination using Hydrazine Hydrate

This protocol is adapted from established methods for reducing nitroarenes and offers a robust procedure for laboratory-scale synthesis.[4] The causality for this choice rests on the high efficiency and chemoselectivity of hydrazine hydrate in the presence of a suitable catalyst for reducing nitro groups without affecting the aryl chloride or ether linkages.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2,4-dimethoxy-5-nitrobenzene (1 equivalent), ethanol (as solvent), a catalytic amount of iron(III) chloride (e.g., 10% by weight), and activated carbon (10% by weight).[4] The ethanol serves as an effective solvent for both the reactant and the hydrazine hydrate, while the iron catalyst is essential for the decomposition of hydrazine to generate the reducing species.

-

Reaction: Heat the mixture to a gentle reflux. Slowly add hydrazine hydrate (80% solution, ~5-6 equivalents) dropwise to the refluxing mixture. The reaction is exothermic, and controlled addition is crucial for safety.

-

Monitoring: After the addition is complete, maintain the reflux for several hours (e.g., 16 hours) until thin-layer chromatography (TLC) indicates the complete consumption of the starting nitro compound.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the catalyst and activated carbon by hot filtration through a pad of celite.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification Protocol: Recrystallization

Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted anilines, a mixed solvent system like ethanol/water is often effective.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: To the hot solution, add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.

-

Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Quality Control and Analytical Procedures

To ensure the identity and purity of this compound, which is critical for its use in drug development, a robust analytical protocol is required. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative purity analysis.

HPLC Protocol for Purity Assessment

This protocol is based on standard reverse-phase methods for analyzing aromatic amines.

Chromatographic Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acidic modifier is used to ensure sharp, symmetrical peaks by protonating the aniline, which suppresses silanol interactions on the column.

-

Gradient: A typical gradient would run from a low percentage of B to a high percentage of B over 10-20 minutes to elute impurities with a wide range of polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

This compound is a key building block for heterocyclic scaffolds, particularly quinazolines, which are prevalent in medicinal chemistry.[3][6]

Synthesis of Bioactive Quinazolines

The compound is used as a reagent for synthesizing anti-leishmaniasis agents, specifically 4-arylamino-6-nitroquinazoles.[3][6] The reaction proceeds via a regioselective nucleophilic aromatic substitution (SₙAr).

Reaction Mechanism: The synthesis involves the reaction of this compound with a suitably substituted 4-chloroquinazoline. The lone pair of electrons on the aniline nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack. The presence of the methoxy groups on the aniline ring increases its nucleophilicity, facilitating the reaction.

This reactivity makes this compound a valuable tool for generating libraries of substituted quinazolines for screening against various biological targets, including kinases and parasites.

Safety and Handling

As with all substituted anilines, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as a skin, eye, and respiratory tract irritant.[5][7] Ingestion or significant exposure may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5][7]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][8] Avoid generating dust.[5][8]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][7]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5] If ingested, do NOT induce vomiting and seek immediate medical aid.[5][7]

Conclusion

This compound is a versatile and important chemical intermediate with well-defined properties. Its synthesis via the reduction of the corresponding nitroaromatic compound is a reliable and scalable process. Proper purification and rigorous analytical quality control are paramount to its successful application in research and development, particularly in the synthesis of complex, biologically active molecules like quinazoline-based therapeutics. A thorough understanding of its reactivity, guided by the principles outlined in this guide, enables chemists to leverage this building block to its full potential in the discovery of new chemical entities.

References

-

LookChem. Cas 97-50-7,this compound. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound, 99+%. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

- 1. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]

- 3. This compound(97-50-7) 13C NMR spectrum [chemicalbook.com]

- 4. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 7. This compound | C8H10ClNO2 | CID 66807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 5-Chloro-2,4-dimethoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2,4-dimethoxyaniline (CAS No. 97-50-7), a key chemical intermediate. As a Senior Application Scientist, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and applications, with a focus on the causality behind methodological choices.

Core Molecular and Physicochemical Profile

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its structural features—an amine group for diazotization and nucleophilic reactions, two electron-donating methoxy groups, and a strategically placed chlorine atom—dictate its chemical behavior and utility.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][3][4] |

| Molecular Weight | 187.62 g/mol | [1][3][4] |

| CAS Number | 97-50-7 | [2][3] |

| Appearance | Off-white, pinkish, or purple crystalline powder/solid | [1][5] |

| Melting Point | 87 - 92 °C | |

| IUPAC Name | This compound | [2][3] |

| Synonyms | ITR Amine, 2,4-Dimethoxy-5-chloroaniline | [2][3] |

Synthesis Protocol: Catalytic Reduction of a Nitroaromatic Precursor

The most industrially viable and common laboratory synthesis of this compound involves the reduction of its nitro precursor, 1-chloro-2,4-dimethoxy-5-nitrobenzene. Catalytic hydrogenation is the preferred method over metal-acid reductions (e.g., Sn/HCl) due to higher yields, cleaner reaction profiles, and easier work-ups.

Expertise in Action: Why Catalytic Hydrogenation?

The choice of catalytic hydrogenation is deliberate. While effective, stoichiometric reducing agents like tin or iron powder result in metal salt byproducts that complicate purification. Catalytic methods, using hydrogen gas and a heterogeneous catalyst, produce water as the primary byproduct, simplifying the isolation of the desired aniline. The primary challenge in this specific synthesis is preventing hydrodechlorination—the undesired removal of the chlorine atom. This is mitigated by careful selection of the catalyst and the addition of reaction modifiers. A modified platinum-on-carbon catalyst is often employed for this purpose.[6]

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from established methods for reducing substituted nitroaromatics.[6][7]

-

Vessel Charging: In a high-pressure stainless-steel autoclave, charge 1-chloro-2,4-dimethoxy-5-nitrobenzene (1.0 eq), toluene (approx. 3 mL per gram of substrate), a modified 5% platinum-on-carbon catalyst (0.5-1.0 mol%), and a base such as disodium hydrogenphosphate (0.02 eq).

-

Inerting: Seal the autoclave and purge several times with nitrogen to remove oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 5-50 atmospheres. Begin vigorous stirring and heat the reaction mixture to 80-110 °C.

-

Reaction Monitoring: The reaction is exothermic. Maintain the target temperature with controlled cooling. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional toluene.

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: Recrystallize the resulting solid from a suitable solvent system, such as ethanol/water, to yield the pure product. Dry the crystals under vacuum.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its aromatic amine group, primarily through diazotization.

Diazotization: The Gateway to Azo Dyes

Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt.[8] This reaction is foundational to the synthesis of azo dyes.

Mechanism Insight: The electrophile in this reaction is the nitrosonium ion (NO⁺). The reaction must be kept cold because aryl diazonium salts are only metastable; they will decompose to release highly stable nitrogen gas at warmer temperatures, leading to undesired side products.[9] The electron-donating methoxy groups on the ring help stabilize the resulting diazonium cation, making this compound a reliable reaction partner.

Caption: Key reactivity pathway for this compound.

Application 1: Azo Dye Intermediate

The primary industrial application of this compound is as an intermediate for azo dyes.[5][7] Specifically, its diazonium salt is used as a coupling component with 3-hydroxy-2-naphthanilide derivatives. The reaction with N-(2-hydroxynaphthoyl)-2,4-dimethoxy-5-chloroanilide (Naphthol AS-ITR) produces a vibrant pigment used in textiles and other materials.[10]

Application 2: Scaffold for Drug Discovery

Substituted anilines are privileged structures in medicinal chemistry. This compound serves as a starting material for the synthesis of heterocyclic scaffolds, particularly quinazolines.[11][12] Quinazoline derivatives are core components of numerous therapeutic agents, including tyrosine kinase inhibitors used in oncology.[13] For instance, the aniline can be reacted with other reagents to form complex heterocyclic systems that are then evaluated for biological activity, such as anti-leishmaniasis agents.[14] The chloro and methoxy groups on the aniline ring provide specific steric and electronic properties that can be crucial for tuning a drug candidate's binding affinity and pharmacokinetic profile.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis: HPLC Protocol

A standard method for purity assessment is reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid for MS compatibility).[11]

-

Detection: UV at 254 nm.

-

Rationale: The C18 stationary phase provides good retention for this moderately nonpolar compound. The acetonitrile/water gradient allows for the effective elution of the target compound while separating it from more polar or nonpolar impurities.

Spectroscopic Data

The following tables summarize the expected spectral data for structural confirmation.

Table 1: Expected NMR Spectral Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment Rationale |

| ¹H | 6.5 - 7.0 | Singlet | Aromatic H on C6 |

| ¹H | 6.8 - 7.2 | Singlet | Aromatic H on C3 |

| ¹H | 3.8 - 4.2 | Broad Singlet | Amine (-NH₂) protons |

| ¹H | 3.7 - 3.9 | Singlet (3H) | Methoxy (-OCH₃) protons at C2 or C4 |

| ¹H | 3.7 - 3.9 | Singlet (3H) | Methoxy (-OCH₃) protons at C2 or C4 |

| ¹³C | 140 - 155 | Singlet | Aromatic C-O and C-N carbons |

| ¹³C | 110 - 125 | Singlet | Aromatic C-Cl and C-H carbons |

| ¹³C | 55 - 57 | Singlet | Methoxy (-OCH₃) carbons |

Table 2: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) Range | Vibration Type | Bond | Interpretation |

| 3300 - 3500 | N-H Stretch | N-H | Doublet peak characteristic of a primary amine. |

| 2830 - 3000 | C-H Stretch | C-H | Aliphatic C-H from methoxy groups. |

| 1580 - 1620 | C=C Stretch | C=C | Aromatic ring stretching. |

| 1200 - 1280 | C-O Stretch | Ar-O-C | Asymmetric stretching of the aryl ether. |

| 1020 - 1075 | C-O Stretch | Ar-O-C | Symmetric stretching of the aryl ether. |

| 700 - 850 | C-Cl Stretch | C-Cl | Confirms the presence of the chlorine substituent. |

Safety and Handling

As a substituted aniline, this compound requires careful handling in a laboratory setting.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[15][16][17] Ingestion or significant inhalation may lead to more severe systemic effects.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Minimize dust generation.[1][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][15]

References

-

This compound | C8H10ClNO2 | CID 66807. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Karabacak, M., et al. (n.d.). Experimental and theoretical spectral investigations of 5-chloro-ortho-methoxyaniline using FT-IR, FT-Raman and DFT analysis. Indian Journal of Pure & Applied Physics.

-

Why does aniline give diazotization reaction but aliphatic amine does not? (2019, January 28). Quora. Retrieved January 9, 2026, from [Link]

-

Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange. Retrieved January 9, 2026, from [Link]

-

This compound. (2018, February 16). SIELC Technologies. Retrieved January 9, 2026, from [Link]

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.

-

This compound | C8H10ClNO2 | CID 66807. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020, October 16). ResearchGate. Retrieved January 9, 2026, from [Link]

-

5 Chloro 2, 4 Dimethoxy Aniline. (n.d.). Hema Dyechem Private Limited. Retrieved January 9, 2026, from [Link]

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.). Google Patents.

- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline. (n.d.). Google Patents.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. This compound(97-50-7) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C8H10ClNO2 | CID 66807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 97-50-7 | FC165721 [biosynth.com]

- 5. This compound | 97-50-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 7. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. N-(2-Hydroxynaphthoyl)-2,4-dimethoxy-5-chloroanilide suppliers & manufacturers in China [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. azooptics.com [azooptics.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Chloro-2,4-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dimethoxyaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of various dyes, pigments, and potentially pharmaceutical compounds.[1] Its chemical structure, featuring a chlorinated and dimethoxylated benzene ring attached to an amino group, imparts specific properties that are critical for its application in further chemical synthesis. Accurate determination of its physical properties, such as melting and boiling points, is a fundamental aspect of its characterization, ensuring purity and predicting its behavior in various chemical processes. This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental procedures for their determination, and essential safety and handling protocols.

Physicochemical Properties of this compound

The physical state of this compound under standard conditions is a crystalline solid.[2] The accurate determination of its melting and boiling points is a primary indicator of its purity.

| Property | Value | Source(s) |

| Melting Point | 91-92 °C | ChemicalBook |

| Boiling Point | 287 °C | ChemicalBook |

| Molecular Formula | C8H10ClNO2 | PubChem[3] |

| Molecular Weight | 187.62 g/mol | PubChem[3] |

| CAS Number | 97-50-7 | PubChem[3] |

| Appearance | Brown solid | ChemicalBook |

Experimental Determination of Melting and Boiling Points

The following sections detail the principles and step-by-step protocols for the accurate determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, trapping a small amount of the solid.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.[4][5]

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube with a heating oil).

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (approximately 91°C).

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[5]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed (T1).

-

Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate reading, as it allows the temperature of the heating block and the sample to equilibrate.[5]

-

Dry Sample: Any residual solvent can act as an impurity and cause a depression and broadening of the melting point range.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, the determination of its boiling point requires a micro-scale method suitable for high-boiling-point substances.

Principle: A small amount of the substance is heated in a small test tube (fusion tube) along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles. When the temperature exceeds the boiling point, the substance boils, and its vapor fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and when it equals the atmospheric pressure, the liquid is drawn into the capillary tube. The temperature at which this occurs is the boiling point.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound into a small test tube (fusion tube).

-

Seal one end of a capillary tube using a flame.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Measurement:

-

Attach the fusion tube to a thermometer.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with high-boiling point silicone oil).

-

Heat the apparatus gently.

-

As the temperature approaches the expected boiling point (287°C), a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully observe the capillary tube. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.

-

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: This acts as a small, isolated environment to observe the equilibrium between the vapor pressure of the substance and the external pressure.

-

Slow Cooling: Slow cooling is essential to accurately pinpoint the temperature at which the internal and external pressures equalize.

Synthesis and Purification Overview

General Synthesis Pathway (Hypothetical):

Caption: Hypothetical Synthesis Pathway.

Purification by Recrystallization:

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For substituted anilines, alcohols such as ethanol or methanol, or a mixture of ethanol and water, are often effective.[6]

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals thoroughly before determining the melting point.

Safety and Handling

This compound is a chemical that requires careful handling. The following information is derived from available Safety Data Sheets (SDS).[7][8][9][10]

Hazards:

-

Irritating to eyes, respiratory system, and skin.[7]

-

May cause methemoglobinemia, leading to cyanosis, convulsions, and tachycardia.[7]

-

Potential for central nervous system depression upon inhalation at high concentrations.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if dusts are generated.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Minimize dust generation and accumulation.[7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental requirement for its use in research and development. The protocols outlined in this guide provide a framework for obtaining reliable data. Adherence to strict safety and handling procedures is paramount when working with this and similar aromatic amines. The information presented here serves as a valuable resource for scientists and professionals engaged in the synthesis and application of this important chemical intermediate.

References

-

Cole-Parmer. Material Safety Data Sheet - this compound, 99+%. [Link]

-

Acmec Biochemical. 97-50-7[this compound]. [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. [https://www.jove.com/v/554 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Studylib. Melting Point Determination Lab Protocol. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Chemistry LibreTexts. 7.4: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

JoVE. Video: Boiling Points - Concept. [Link]

-

Quora. How do you determine the boiling and melting point of different substances?. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

SlidePlayer. Determination of melting and boiling points. [Link]

- Google Patents. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.

-

PubChem. This compound | C8H10ClNO2 | CID 66807. [Link]

-

ResearchGate. Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. [Link]

-

Chemistry Stack Exchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]

-

Sciforum. ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

- Google Patents. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.

Sources

- 1. This compound | 97-50-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | 97-50-7 | FC165721 [biosynth.com]

- 3. This compound | C8H10ClNO2 | CID 66807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. studylib.net [studylib.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. 97-50-7[this compound]- Acmec Biochemical [acmec.com.cn]

An In-Depth Technical Guide to the Solubility of 5-Chloro-2,4-dimethoxyaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2,4-dimethoxyaniline, a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for solvent selection and process optimization.

Introduction to this compound

This compound is an off-white to light pinkish crystalline powder with a molecular formula of C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol .[2] Its structure, featuring a chlorinated and dimethoxylated aniline core, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.[1]

Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 97-50-7 | [3] |

| Molecular Formula | C₈H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 187.62 g/mol | [3][4] |

| Appearance | Off-white/light pinkish crystalline powder | |

| Melting Point | 90-91 °C | |

| Purity | Typically ≥97% | [5][6] |

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[7] The molecular structure of this compound provides several clues to its expected solubility:

-

Polar Functional Groups: The presence of an amine (-NH₂) group and two methoxy (-OCH₃) groups introduces polarity and the potential for hydrogen bonding with protic solvents.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component.

-

Halogen Substitution: The chlorine atom adds to the molecular weight and introduces a slight increase in polarity.

Based on these features, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents such as methanol and ethanol, where hydrogen bonding can occur. The related compound, 2,4-dimethoxyaniline, is known to be soluble in alcohol and ether.[8]

-

Moderate Solubility: Likely in solvents of intermediate polarity like dichloromethane and toluene. Patents describing the preparation of similar compounds mention the use of toluene as a solvent.

-

Low Solubility: Expected in nonpolar solvents such as hexane and other aliphatic hydrocarbons, due to the dominant polarity of the functional groups.

The following diagram illustrates the relationship between the structural features of this compound and its anticipated solubility.

Caption: Structural features of this compound and their influence on predicted solubility in different solvent classes.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are useful, empirical determination of solubility is essential for accurate process design. The following is a detailed, self-validating protocol for determining the equilibrium solubility of this compound in various organic solvents, adapted from established methodologies such as the OECD Test Guideline 105.[9]

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the respective solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: A stepwise workflow for the experimental determination of the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[7] A preliminary study can be conducted to determine the time to reach a solubility plateau.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Accurately dilute the filtered sample solution with the corresponding solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or g/L using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample determined by HPLC

-

DF = Dilution factor

-

-

Self-Validation and Trustworthiness

The integrity of this protocol is ensured by:

-

Use of a Calibration Curve: This validates the accuracy and linearity of the analytical method.

-

Equilibrium Confirmation: Running a time-course experiment to ensure that the measured solubility does not change with further equilibration time.

-

Use of Syringe Filters: This ensures that only the dissolved solute is measured.

-

Replicate Measurements: Performing the experiment in triplicate for each solvent to assess the precision of the results.

Data Presentation and Interpretation

The quantitative solubility data obtained should be summarized in a clear and concise table, as shown below. This allows for easy comparison of the solubility of this compound across different organic solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Solvent Polarity Index | Solubility (g/L) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 5.2 |

| Dichloromethane | 3.1 | 25.8 |

| Ethyl Acetate | 4.4 | 48.3 |

| Acetone | 5.1 | 65.1 |

| Ethanol | 5.2 | 55.4 |

| Methanol | 6.6 | 42.9 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The results should be interpreted in the context of the solvent's properties, such as polarity, hydrogen bonding capacity, and dielectric constant. This analysis will provide valuable insights into the solute-solvent interactions that govern the dissolution process.

Conclusion and Applications

A thorough understanding of the solubility of this compound is crucial for its practical application in organic synthesis and drug development. The predicted solubility profile, based on its molecular structure, provides a useful starting point for solvent screening. However, for process optimization, purification, and formulation, the experimental determination of solubility using a robust and self-validating protocol, as outlined in this guide, is indispensable. The data generated will enable researchers and scientists to make informed decisions regarding solvent selection, leading to improved yields, purity, and efficiency in their work.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Hema Dyechem Private Limited. (n.d.). 5 Chloro 2, 4 Dimethoxy Aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66807, this compound. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17652, 2,4-Dimethoxyaniline. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound - Analytical Standard at Best Price, High Purity 98%. Retrieved from [Link]

Sources

- 1. This compound | 97-50-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound - Analytical Standard at Best Price, High Purity 98% [nacchemical.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 97-50-7 | FC165721 [biosynth.com]

- 5. This compound, 25G | Labscoop [labscoop.com]

- 6. This compound 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. youtube.com [youtube.com]

- 8. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. filab.fr [filab.fr]

Introduction: Elucidating the Structure of a Key Chemical Intermediate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloro-2,4-dimethoxyaniline

This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1][2] Its precise molecular structure, defined by the substitution pattern on the benzene ring, is critical to its reactivity and the properties of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules.

This technical guide provides a detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. As a senior application scientist, this document moves beyond a simple presentation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. The protocols and interpretations described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment for researchers, scientists, and professionals in drug development.

Molecular Structure and Predicted Spectral Features

The structure of this compound features a benzene ring with five substituents: an amino group (-NH₂), two methoxy groups (-OCH₃), and a chlorine atom (-Cl). The substitution pattern dictates the electronic environment of each nucleus, which in turn governs its chemical shift in the NMR spectrum.

-

¹H NMR Predictions: The molecule has two non-equivalent aromatic protons, two distinct methoxy groups, and an amino group. We therefore anticipate five signals in the proton spectrum: two singlets for the aromatic protons, two singlets for the methoxy protons, and one (often broad) singlet for the amine protons.

-

¹³C NMR Predictions: The molecule contains eight unique carbon atoms. Six are part of the aromatic ring, and two belong to the methoxy groups. Consequently, the ¹³C NMR spectrum is expected to show eight distinct signals.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following outlines a standard operating procedure for acquiring high-quality NMR data for a solid sample like this compound. This protocol ensures reproducibility and accuracy.

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.[3]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as its residual signal must not overlap with analyte signals.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Spectrometer Setup :

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is typically required.

-

The logical flow for acquiring and processing NMR data is illustrated below.

Caption: Workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.95 | Singlet | 1H | H-6 (Aromatic) |

| ~6.50 | Singlet | 1H | H-3 (Aromatic) |

| ~4.10 | Broad Singlet | 2H | -NH₂ |

| ~3.85 | Singlet | 3H | -OCH₃ (at C-4) |

| ~3.80 | Singlet | 3H | -OCH₃ (at C-2) |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is compiled from representative spectra.[4]

Detailed Interpretation

-

Aromatic Protons (H-6 and H-3):

-

The signal at ~6.95 ppm is assigned to the proton at the C-6 position. It is deshielded (shifted downfield) relative to the proton at C-3 due to the anisotropic effect of the adjacent chlorine atom.

-

The signal at ~6.50 ppm corresponds to the proton at the C-3 position. This proton is shielded (shifted upfield) by the strong electron-donating effects of the neighboring amino (-NH₂) and methoxy (-OCH₃) groups. Both aromatic signals appear as singlets because they lack adjacent protons for spin-spin coupling.

-

-

Amine Protons (-NH₂):

-

The broad singlet around 4.10 ppm is characteristic of amine protons. The signal is broad due to rapid chemical exchange with other trace acidic protons and quadrupolar relaxation effects from the nitrogen atom. This peak's position is highly dependent on solvent, concentration, and temperature.

-

-

Methoxy Protons (-OCH₃):

-

The two sharp singlets at ~3.85 ppm and ~3.80 ppm, each integrating to three protons, are assigned to the two methoxy groups. Their distinct chemical shifts confirm they are in different electronic environments. The methoxy group at C-4 is flanked by the chlorine and C-3 proton, while the group at C-2 is adjacent to the amine group and C-3 proton, leading to the slight difference in their magnetic environments.

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150.1 | C-4 |

| ~145.2 | C-2 |

| ~135.8 | C-1 |

| ~118.5 | C-5 |

| ~114.3 | C-6 |

| ~98.7 | C-3 |

| ~56.5 | -OCH₃ (at C-4) |

| ~55.9 | -OCH₃ (at C-2) |

Note: Data is compiled from representative spectra.[5][6]

Detailed Interpretation

The assignment of each carbon signal is based on established principles of substituent effects on aromatic chemical shifts.[7]

-

Carbons Bonded to Oxygen (C-2, C-4): The signals at ~150.1 ppm and ~145.2 ppm are the most downfield in the aromatic region, consistent with carbons directly attached to the highly electronegative oxygen atoms of the methoxy groups. C-4 is slightly further downfield than C-2.

-

Carbon Bonded to Nitrogen (C-1): The signal at ~135.8 ppm is assigned to C-1, the carbon bearing the amino group. The amino group is electron-donating but less so than a methoxy group, resulting in a chemical shift that is downfield but not as far as C-2 and C-4.

-

Carbon Bonded to Chlorine (C-5): The signal at ~118.5 ppm is attributed to C-5. The chlorine atom has a complex effect, but its electronegativity contributes to this downfield shift relative to the protonated carbons.

-

Protonated Carbons (C-3, C-6): The carbons directly bonded to hydrogen appear further upfield. The signal at ~98.7 ppm is assigned to C-3. It experiences strong shielding from the ortho and para electron-donating groups (-NH₂ and -OCH₃), shifting it significantly upfield. The signal at ~114.3 ppm is assigned to C-6.

-

Methoxy Carbons (-OCH₃): The two signals at ~56.5 ppm and ~55.9 ppm are characteristic of sp³-hybridized methoxy carbons and are found in the expected upfield region. Their distinct shifts are consistent with the ¹H NMR data, confirming two non-equivalent methoxy groups.

The molecular structure with NMR assignments is visualized below.

Caption: Structure of this compound with atom numbering.

Conclusion: A Self-Validating Spectroscopic Analysis

The comprehensive analysis of both ¹H and ¹³C NMR spectra provides a cohesive and self-validating confirmation of the structure of this compound. The number of signals, their chemical shifts, multiplicities, and integration values are all in complete agreement with the proposed molecular structure. The electron-donating and -withdrawing effects of the various substituents logically explain the observed chemical shifts for both proton and carbon nuclei. This guide serves as an authoritative reference for scientists requiring detailed spectral interpretation for this important chemical compound.

References

-

This compound . PubChem. [Link]

-

This compound - Analytical Standard . TradeIndia. [Link]

-

5 Chloro 2, 4 Dimethoxy Aniline . Hema Dyechem Private Limited. [Link]

-

Supporting Information for Table of Contents . Amazon S3. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

Sources

- 1. This compound | 97-50-7 | FC165721 [biosynth.com]

- 2. hemachem.com [hemachem.com]

- 3. This compound - Analytical Standard at Best Price, High Purity 98% [nacchemical.com]

- 4. This compound(97-50-7) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(97-50-7) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | C8H10ClNO2 | CID 66807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

infrared (IR) spectrum of 5-Chloro-2,4-dimethoxyaniline

An In-depth Technical Guide to the Infrared (IR) Spectrum of 5-Chloro-2,4-dimethoxyaniline

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical and agrochemical development, the precise characterization of molecular intermediates is paramount. This compound (CAS No. 97-50-7) is one such critical building block, utilized in the synthesis of a variety of target molecules, including specialized dyes and anti-leishmaniasis agents.[1][2] Its molecular integrity, purity, and identity must be unequivocally verified. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly definitive method for confirming the functional group identity of a compound.

This guide provides an in-depth analysis of the infrared spectrum of this compound. We will move beyond a simple peak listing to a functional interpretation of the spectrum, explaining the causal relationship between the molecule's structure and its vibrational behavior. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident decision-making.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of a molecule is a direct manifestation of its covalent bonds vibrating upon absorption of infrared radiation. The structure of this compound, with its unique combination of functional groups on an aromatic scaffold, gives rise to a rich and characteristic spectrum.

The key functional groups are:

-

Primary Aromatic Amine (-NH₂): Attached directly to the benzene ring.

-

Aryl Ether Moieties (-OCH₃): Two methoxy groups at positions 2 and 4.

-

Halogenated Aromatic Ring (C-Cl): A chlorine substituent at position 5.

-

Substituted Benzene Ring: A 1,2,4,5-tetrasubstituted aromatic core.

Caption: Molecular structure of this compound with key functional groups highlighted.

Based on established principles of IR spectroscopy, we can predict the characteristic absorption bands for each group:

-

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[3][4] A strong N-H bending (scissoring) mode should appear near 1650-1580 cm⁻¹.[3]

-

C-O Vibrations: Aryl alkyl ethers are known to exhibit two prominent C-O stretching bands. An asymmetric C-O-C stretch typically appears at a higher wavenumber (1300-1200 cm⁻¹) and a symmetric stretch at a lower wavenumber (1050-1010 cm⁻¹).[5][6]

-

Aromatic Ring Vibrations: The spectrum should show C-H stretching vibrations just above 3000 cm⁻¹.[7] Additionally, characteristic C=C in-ring stretching vibrations are expected in the 1600-1400 cm⁻¹ range.[7][8] The substitution pattern will also give rise to C-H out-of-plane (oop) bending bands in the fingerprint region below 900 cm⁻¹.[7]

-

C-Cl Vibration: The C-Cl stretch is anticipated in the lower frequency region of the spectrum. However, for aromatic compounds, absorptions in this region often arise from complex skeletal vibrations of the entire molecule, making a definitive assignment of a pure C-Cl stretch challenging.[9][10]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure data integrity, a robust and reproducible experimental protocol is essential. For a solid powder like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice. It offers excellent sample-to-sample reproducibility and requires no cumbersome sample preparation like KBr pellets, thus minimizing potential sources of error and contamination.

Step-by-Step Methodology for ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: The causality of a clean spectrum begins with a pristine ATR crystal (typically diamond or zinc selenide). Clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step is a self-validating measure, as it digitally subtracts the absorbance of the atmosphere and the ATR crystal itself from the final sample spectrum. A typical background is an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the ATR crystal.[11][12] Ensure the sample completely covers the crystal surface.

-

Applying Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures intimate contact between the solid powder and the crystal, which is essential for achieving a high-quality spectrum with strong signal intensity.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

Data Processing and Cleaning: After acquisition, clean the ATR crystal thoroughly. The resulting spectrum should be baseline-corrected and displayed in absorbance or transmittance mode as required.

Caption: Experimental workflow for acquiring the ATR-FTIR spectrum of a solid sample.

Spectral Analysis and Interpretation

The resulting IR spectrum is a molecular fingerprint. The following table and discussion detail the assignment of the principal absorption bands for this compound, based on an authentic spectrum found in the literature.[13]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3475 - 3450 | Medium | N-H Asymmetric Stretch | Primary Aromatic Amine |

| 3375 - 3350 | Medium | N-H Symmetric Stretch | Primary Aromatic Amine |

| 3080 - 3010 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2980 - 2840 | Medium | Aliphatic C-H Stretch | Methoxy (-OCH₃) |

| ~1620 | Strong | N-H Bending (Scissoring) | Primary Aromatic Amine |

| ~1585, ~1510 | Strong | C=C Ring Stretch | Aromatic Ring |

| ~1285 | Strong | C-N Stretch | Aromatic Amine |

| ~1255 | Very Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1045 | Very Strong | Symmetric C-O-C Stretch | Aryl Ether |

| ~850 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

| ~700 | Broad, Medium | N-H Wag | Primary Aromatic Amine |

Detailed Band-by-Band Analysis

-

Amine N-H Stretching Region (3500-3300 cm⁻¹): The presence of two distinct, medium-intensity bands is definitive proof of a primary amine (-NH₂).[14][15] These bands are typically sharper than the broad O-H stretches of alcohols, preventing misidentification. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.

-

C-H Stretching Region (3100-2800 cm⁻¹): A weak to medium absorption appears just above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic ring.[7][16] Just below 3000 cm⁻¹, we observe medium-intensity bands corresponding to the symmetric and asymmetric stretching of the C-H bonds within the two methyl (-CH₃) groups of the ether functionalities.

-

Diagnostic Fingerprint Region (1650-1400 cm⁻¹): This region is rich with information. A strong peak around 1620 cm⁻¹ is attributed to the N-H in-plane bending or "scissoring" vibration of the primary amine.[3] Close by, strong absorptions around 1585 cm⁻¹ and 1510 cm⁻¹ arise from the carbon-carbon stretching vibrations within the aromatic ring, a hallmark of aromatic compounds.[8]

-

Ether and Amine C-X Region (1350-1000 cm⁻¹): This region provides the most intense and characteristic signals for this molecule. The strong C-N stretch of the aromatic amine appears around 1285 cm⁻¹.[3] The two most prominent peaks in the entire spectrum are found here, confirming the aryl ether structure: a very strong, sharp band around 1255 cm⁻¹ (asymmetric C-O stretch) and another very strong band around 1045 cm⁻¹ (symmetric C-O stretch).[17][18] The intensity and sharpness of these bands make them unequivocal identifiers.

-

Low-Frequency Fingerprint Region (<1000 cm⁻¹): This region contains complex vibrations characteristic of the molecule as a whole. A strong band around 850 cm⁻¹ is indicative of C-H out-of-plane bending, related to the two adjacent hydrogen atoms on the heavily substituted ring.[9] A broad, medium-intensity band centered around 700 cm⁻¹ is characteristic of the out-of-plane N-H wagging motion of the primary amine.[3]

Conclusion: A Definitive Analytical Signature

The infrared spectrum of this compound provides a rich, unambiguous analytical signature. The simultaneous presence of the primary amine doublet (3475-3350 cm⁻¹), the N-H bend (~1620 cm⁻¹), the exceptionally strong dual C-O ether bands (1255 and 1045 cm⁻¹), and the characteristic aromatic absorptions constitutes a definitive fingerprint. This spectral data, when acquired via a robust protocol like ATR-FTIR, serves as a rapid and reliable tool for identity confirmation, quality control in manufacturing, and stability testing throughout the drug development lifecycle.

References

- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.

- Influence of solvents on IR spectrum of aromatic amines. (1995). PubMed.

- An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. (2015). Illinois State University, Department of Chemistry.

- This compound. (n.d.). PubChem, National Center for Biotechnology Information.

- This compound - Analytical Standard. (n.d.). IndiaMART.

- This compound | 97-50-7. (n.d.). Biosynth.

- This compound, 98%, Thermo Scientific. (n.d.). Fisher Scientific.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- This compound | CAS 97-50-7. (n.d.). Santa Cruz Biotechnology.

- Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- Ether Infrared spectra. (n.d.). Chemistry Stack Exchange.

- IR Spectrum: Amines. (n.d.). Química Organica.org.

- 97-50-7(this compound) Product Description. (n.d.). ChemicalBook.

- Typical IR Absorptions of Aromatic Compounds. (n.d.). Thieme.

- Spectroscopy of Ethers. (n.d.). OpenStax.

- 5 Chloro 2, 4 Dimethoxy Aniline. (n.d.). Hema Dyechem Private Limited.

- The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online.

- This compound 97-50-7 wiki. (n.d.). Guidechem.

- Spectroscopy of Ethers. (n.d.). Fiveable.

- Spectroscopy of Ethers. (2024). Chemistry LibreTexts.

- This compound. (n.d.). ChemicalBook.

- Halogenated Organic Compounds. (2023). Spectroscopy Online.

- Spectroscopy of Aromatic Compounds. (n.d.). OpenStax.

- This compound(97-50-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (2024). BDMAEE.

- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 97-50-7 [m.chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Spectrum: Amines [quimicaorganica.org]

- 5. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. This compound - Analytical Standard at Best Price, High Purity 98% [nacchemical.com]

- 12. hemachem.com [hemachem.com]

- 13. This compound | C8H10ClNO2 | CID 66807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. fiveable.me [fiveable.me]

A Technical Guide to the Safe Handling and Risk Mitigation of 5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7) for Research and Development

This document provides an in-depth technical guide on the safe handling, risk assessment, and emergency protocols for 5-Chloro-2,4-dimethoxyaniline. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The guidance moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and field-proven insights into best practices for ensuring personnel safety and experimental integrity.

Section 1: Core Hazard Profile and Physicochemical Identity

This compound is a substituted aniline used in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] While a valuable intermediate, its chemical structure presents a significant and multifaceted hazard profile that demands a comprehensive safety strategy. The primary risks are not limited to topical irritation but include severe systemic toxicity, most notably the potential to induce methemoglobinemia.[3][4]

Understanding the compound's physical properties is the first step in designing appropriate controls. As a solid, the primary exposure route risk during handling is the generation and inhalation of dust or direct contact with skin and eyes.[3][5]

| Property | Value | Source(s) |

| CAS Number | 97-50-7 | [6][7][8] |

| Molecular Formula | C8H10ClNO2 | [6][7] |

| Molecular Weight | 187.62 g/mol | [6] |

| Appearance | Brown solid, powder, or crystal | [1][3][4] |

| Melting Point | 91 - 92 °C | [1][3][4] |

| Boiling Point | 287 °C | [3][4] |

Section 2: In-Depth Toxicological Assessment

A thorough understanding of the toxicological risks is critical for appreciating the necessity of the stringent controls outlined in this guide. The hazards are formally classified under the Globally Harmonized System (GHS).

| Hazard Classification | Category | GHS Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][8][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][8][9] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | [10] |

| Hazardous to the Aquatic Environment | Acute & Long-term | H400/H410: Very toxic to aquatic life with long lasting effects | [9] |

The Primary Mechanistic Risk: Methemoglobinemia

The most severe, non-obvious risk associated with this compound, and anilines in general, is the induction of methemoglobinemia.[3] This is a clinical condition where the iron within hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state. This change renders the hemoglobin molecule incapable of binding and transporting oxygen, leading to functional anemia and systemic hypoxia.

Causality: The aniline moiety can be metabolized in the body to produce oxidizing agents that trigger this transformation in red blood cells. The onset of symptoms can be delayed, which may lead to a false sense of security immediately following an exposure.[4]

Symptoms to Monitor For:

-

Headache, weakness, and dizziness.

-

Cyanosis (a bluish discoloration of the skin, particularly around the lips and nail beds) that does not resolve with oxygen administration.